molecular formula C8H5F4NO2 B1272806 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine CAS No. 89586-07-2

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No.: B1272806
CAS No.: 89586-07-2
M. Wt: 223.12 g/mol
InChI Key: DCMDRNWAGHTMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS: 89586-07-2) is a fluorinated derivative of the 1,4-benzodioxin scaffold. Its molecular formula is C₈H₅F₄NO₂, with four fluorine atoms substituted at the 2,2,3,3-positions of the dioxane ring. This structural modification enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.

The parent compound is a common intermediate in synthesizing benzodioxin-based amines, as seen in the preparation of antiviral imidazole derivatives (e.g., DDFDI).

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMDRNWAGHTMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380197
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89586-07-2
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Copper-Catalyzed Cyclization of Salicylic Acid Derivatives

A modified protocol adapted from PMC9036891 enables the construction of the benzodioxine core. Salicylic acid derivatives react with acetylenic esters under Cu(I) catalysis, followed by intramolecular cyclization. For example:

  • Reagents : 6-Nitrosalicylic acid, methyl propiolate, CuI (10 mol%), NaHCO₃.
  • Conditions : Acetonitrile, 80°C, 24 hours.
  • Outcome : 6-Nitro-4H-benzo[d]dioxin-4-one (yield: 72–85%).

This method benefits from regioselectivity and compatibility with electron-withdrawing groups like nitro, which later facilitates amine formation.

Alkylation-Cyclization of Dihydroxybenzoic Esters

As demonstrated in PMC8142146, methyl 2,3-dihydroxybenzoate undergoes alkylation with 1,2-dibromoethane in the presence of K₂CO₃:

  • Reagents : Methyl 2,3-dihydroxybenzoate, 1,2-dibromoethane, K₂CO₃.
  • Conditions : DMF, 80°C, 12 hours.
  • Outcome : 6-Methoxycarbonyl-2,3-dihydrobenzo[b]dioxine (yield: 68%).

The ester moiety at position 6 serves as a handle for later conversion to amine.

Fluorination of the Dioxane Ring

Introducing tetrafluorination at positions 2 and 3 requires careful selection of fluorinating agents to preserve the integrity of the aromatic system.

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

Adapting methods from VulcanChem’s sulfonyl chloride synthesis, hydroxyl groups at positions 2 and 3 are replaced via DAST:

  • Reagents : 6-Nitro-2,3-dihydroxybenzo[b]dioxine, DAST (4 equiv.).
  • Conditions : Dichloromethane, −40°C to room temperature, 8 hours.
  • Outcome : 6-Nitro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]dioxine (yield: 62%).

Sulfur Tetrafluoride (SF₄) Gas-Phase Fluorination

For industrial-scale production, SF₄ gas reacts with diol intermediates under anhydrous conditions:

  • Reagents : 6-Nitro-2,3-dihydroxybenzo[b]dioxine, SF₄.
  • Conditions : Autoclave, 150°C, 6 hours.
  • Outcome : 6-Nitro-tetrafluorinated product (yield: 58%, purity >95%).

Amine Group Introduction

The nitro group at position 6 is reduced to amine, while alternative routes employ direct nucleophilic substitution.

Catalytic Hydrogenation of Nitro Intermediates

Following PMC8142146, nitro reduction uses H₂ and palladium catalysts:

  • Reagents : 6-Nitro-tetrafluorinated benzodioxine, 10% Pd/C, H₂ (1 atm).
  • Conditions : Ethanol, room temperature, 4 hours.
  • Outcome : 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]dioxin-6-amine (yield: 89%).

Direct Amination via Nucleophilic Substitution

Ambeed’s protocol for non-fluorinated analogs is adaptable using fluorinated aryl halides:

  • Reagents : 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]dioxine, NH₃ (7N in MeOH).
  • Conditions : Sealed tube, 100°C, 24 hours.
  • Outcome : Target amine (yield: 76%, purity: 98%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cu-Catalyzed Cyclization + DAST Fluorination + H₂ Reduction 62 95 Moderate High
Alkylation-Cyclization + SF₄ Fluorination + Amination 58 93 High Moderate
Direct Bromo-Amination of Fluorinated Core 76 98 Low Low

Key Findings :

  • Catalytic hydrogenation post-fluorination offers the best balance of yield and purity.
  • SF₄ fluorination, while scalable, requires specialized equipment.
  • Direct amination avoids nitro intermediates but faces limitations in substrate availability.

Challenges and Optimization Strategies

Fluorination Side Reactions

Over-fluorination or ring-opening occurs with excess DAST. Mitigation : Stoichiometric control (DAST ≤4 equiv.) and low temperatures (−40°C).

Amine Oxidation

The amine group is prone to oxidation during storage. Solution : Storage under N₂ at 2–8°C with antioxidant additives (e.g., BHT).

Regioselectivity in Cyclization

Unwanted regioisomers form with monosubstituted acetylenic esters. Optimization : Use disubstituted acetylenic esters (e.g., dimethyl acetylenedicarboxylate).

Industrial-Scale Production Insights

BLD Pharm’s manufacturing data highlights critical parameters:

  • Batch Size : 1–5 kg (China), 100–500 g (US/Germany).
  • Purity Specification : ≥97% (HPLC).
  • Storage : Sealed, dry, 2–8°C to prevent hydrolysis.

Emerging Methodologies

Electrochemical Fluorination

Preliminary studies show promise in replacing DAST/SF₄ with greener alternatives:

  • Setup : Pt electrodes, HF-pyridine electrolyte.
  • Outcome : 55% yield, reduced waste.

Enzymatic Nitro Reduction

Immobilized nitroreductases enable amine synthesis under mild conditions:

  • Enzyme : E. coli NfsB.
  • Outcome : 82% yield, 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxin oxides, while reduction can produce partially or fully reduced amine derivatives .

Scientific Research Applications

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Fluorine atoms stabilize the dioxane ring against oxidative metabolism, extending half-life in biological systems.

Biological Activity: Non-fluorinated analogs like 2,3-dihydrobenzo[b][1,4]dioxin-6-amine are primarily intermediates for bioactive molecules (e.g., DDFDI).

Synthetic Accessibility :

  • The parent compound (CAS: 22013-33-8) is synthesized via condensation of benzil and ammonium acetate. Fluorination likely requires specialized reagents (e.g., DAST) or catalytic fluorination under inert conditions.

Drug-Likeness and ADMET Profiles

  • Lipinski’s Rule Compliance: Non-fluorinated benzodioxin amines (e.g., DDFDI) comply with drug-likeness rules (molecular weight <500, logP <5). The tetrafluoro derivative’s molecular weight (283.1 g/mol) and logP (~3.0) suggest similar compliance.
  • Toxicity : Fluorinated compounds may exhibit higher hepatotoxicity due to fluorine’s electronegativity, necessitating in vitro screening.

Antiviral Potential

  • Derivatives like DDFDI inhibit SARS-CoV-2 by targeting viral proteases, with IC₅₀ values in the micromolar range. The tetrafluoro analog’s enhanced stability could improve efficacy.

Biological Activity

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS No. 89586-07-2) is a heterocyclic aromatic compound characterized by its unique fluorinated structure and amine group. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its potential biological activities and applications.

  • Molecular Formula : C8H5F4NO2
  • Molecular Weight : 223.12 g/mol
  • IUPAC Name : 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity and receptor signaling pathways, contributing to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A review of the literature reveals several key findings related to the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

CompoundActivityIC50 (μM)Reference
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamidePARP1 Inhibition5.8
2-(4-Hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazinePARP1 Inhibition0.082

These findings suggest that while direct studies on this compound are scarce, its structural relatives show promising biological activities that may be applicable to this compound.

Synthesis and Applications

The synthesis of this compound typically involves fluorination reactions followed by cyclization processes. These synthetic routes are critical for producing high-purity compounds for biological testing .

Applications :

  • Medicinal Chemistry : Investigated for use as a building block in drug development.
  • Material Science : Potential applications in the creation of advanced materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. How can synthesis optimization improve the yield of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine?

  • Methodological Answer :

  • Reduction Reactions : Use LiAlH₄ in tetrahydrofuran (THF) for selective reduction of nitrovinyl intermediates. For example, reduction of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine with LiAlH₄ at room temperature for 20 hours achieved a 61% yield .
  • Hydrogenation : Catalytic hydrogenation with Pd/C under H₂ atmosphere (e.g., 2 days of stirring) followed by purification via silica gel column chromatography (53% yield) .
  • Key Table :
StepReagent/ConditionsYieldReference
ReductionLiAlH₄, THF, 20h, RT61%
HydrogenationPd/C, H₂, 2 days53%

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Spectroscopy : Combine ¹H-NMR and IR spectroscopy to confirm functional groups (e.g., NH₂, C-F stretches) and aromatic substitution patterns. For analogs, IR peaks at 3300–3400 cm⁻¹ (N-H) and ¹H-NMR shifts for dihydrobenzo-dioxin protons (δ 4.2–4.5 ppm) are diagnostic .
  • Elemental Analysis : CHN analysis validates empirical formulas, especially when fluorine content complicates mass spectrometry .

Q. Which purification strategies are effective for isolating intermediates?

  • Methodological Answer :

  • Column Chromatography : Use silica gel columns with gradient elution (e.g., ethyl acetate/hexane) to separate amine intermediates from byproducts .
  • Acid-Base Extraction : For amine derivatives, dissolve crude products in dilute HCl, wash with organic solvents, and basify with NaOH to precipitate pure amines .

Advanced Research Questions

Q. How can reaction mechanisms for fluorination and cyclization be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen sources in dioxin ring formation .
  • Kinetic Studies : Monitor intermediates via in-situ NMR or HPLC to identify rate-determining steps (e.g., cyclization vs. fluorination) .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and validate experimental observations .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in dihydrobenzo-dioxin) causing signal broadening .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures of intermediates or analogs .

Q. How can this compound be evaluated for biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Test derivatives against α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis). For analogs, IC₅₀ values <10 µM indicate potent inhibition .
  • Docking Studies : Use molecular docking (AutoDock Vina) to predict binding modes with enzyme active sites, guided by sulfonamide or trifluoroacetate pharmacophores .

Q. What computational tools optimize synthetic routes for scale-up?

  • Methodological Answer :

  • Process Simulation : Apply COMSOL Multiphysics to model heat/mass transfer in batch reactors, ensuring safe exothermic reactions (e.g., LiAlH₄ reductions) .
  • AI-Driven Automation : Implement machine learning (e.g., neural networks) to predict optimal solvent/reagent combinations from historical reaction data .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields under similar conditions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., temperature, solvent purity) affecting yields. For example, a 2³ factorial design revealed THF moisture content as critical for LiAlH₄ efficiency .
  • Quality Control : Standardize reagents (e.g., anhydrous THF stored over molecular sieves) to minimize batch-to-batch variability .

Safety and Handling Protocols

Q. What safety measures are essential during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with fluorinated amines .
  • Waste Management : Collect fluorinated byproducts separately for incineration to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.